molecular formula C9H11NO2 B093733 N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine CAS No. 15205-27-3

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

Cat. No.: B093733
CAS No.: 15205-27-3
M. Wt: 165.19 g/mol
InChI Key: CEPGPPSMCRKGFJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is an organic compound that features a benzodioxole moiety attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine typically involves the reaction of 1,3-benzodioxole with formaldehyde and methylamine. The process can be summarized as follows:

    Starting Materials: 1,3-benzodioxole, formaldehyde, and methylamine.

    Reaction: The 1,3-benzodioxole is reacted with formaldehyde in the presence of a catalyst to form a benzodioxole-methyl intermediate.

    Amination: The intermediate is then treated with methylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Results in substituted benzodioxole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine exhibits potential anticancer properties. The compound is believed to modulate microtubule assembly, which is crucial for cell division. By interfering with this process, it can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be modified for the development of new drugs with therapeutic effects. The ability to alter its chemical structure opens avenues for creating derivatives that may enhance efficacy or reduce side effects .

Materials Science

Development of New Materials
In materials science, this compound is being explored for its properties in creating new materials. Its chemical characteristics allow it to be incorporated into polymer matrices or other composite materials, potentially leading to innovative applications in electronics or nanotechnology .

Biological Studies

Biochemical Assays
The compound is utilized as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to bind to specific biomolecules makes it valuable for investigating cellular mechanisms and understanding disease pathology .

Cellular Effects and Mechanisms
Studies have shown that this compound influences cell signaling pathways and gene expression. This interaction can provide insights into cellular metabolism and the effects of various treatments on cell function.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole with formaldehyde and methylamine. The process can be summarized as follows:

  • Starting Materials: 1,3-benzodioxole, formaldehyde, and methylamine.
  • Reaction: 1,3-benzodioxole reacts with formaldehyde in the presence of a catalyst to form a benzodioxole-methyl intermediate.
  • Amination: The intermediate is subsequently treated with methylamine to yield the final product.

Industrial production methods may involve continuous flow reactors and automated systems to optimize yield and quality.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-N-methylamine: Lacks the methyl group on the nitrogen atom.

    1,3-benzodioxole-5-methylamine: Has a different substitution pattern on the benzodioxole ring.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine (BZMA) is an organic compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, its interactions with various biological systems, and relevant research findings.

Chemical Structure and Properties

BZMA is characterized by a benzodioxole moiety, which is known for its prevalence in various natural products and synthetic compounds with diverse pharmacological effects. The compound's structure can be represented as follows:

N 1 3 benzodioxol 5 ylmethyl N methylamine\text{N 1 3 benzodioxol 5 ylmethyl N methylamine}

This structure allows BZMA to interact with neurotransmitter systems, particularly those involving serotonin.

Interaction with Serotonin Receptors

Research indicates that BZMA interacts with specific serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for understanding its psychoactive properties and potential therapeutic applications. The modulation of serotonin receptors can influence mood and perception, making BZMA a candidate for further exploration in treating mood disorders.

Influence on Neurotransmitter Systems

BZMA has been shown to affect neurotransmitter systems by interacting with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine. This interaction may enhance the levels of these neurotransmitters in the brain, potentially leading to antidepressant effects.

Antidiabetic Potential

Recent studies on related benzodioxole derivatives have highlighted their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. For example, certain derivatives exhibited IC50 values indicating potent inhibition while maintaining safety profiles against normal cell lines. This aspect warrants further investigation into BZMA's potential antidiabetic effects .

Study on Psychoactive Properties

A study examining MDMA-like compounds found that BZMA exhibited behavioral effects distinct from traditional hallucinogens and stimulants. In animal models, BZMA demonstrated stimulus properties similar to those of MDMA, suggesting that it may belong to a novel class of entactogenic substances . This finding underscores the importance of understanding BZMA's behavioral effects as a precursor to potential therapeutic applications.

In Vitro Cytotoxicity Assays

In vitro assays have been conducted to assess the cytotoxicity of BZMA against various cancer cell lines. Although specific results for BZMA are not extensively documented, related compounds have shown significant cytotoxic effects while sparing normal cells, indicating a favorable therapeutic index .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Features
This compoundBZMASimple amine derivative
1-(2H-1,3-Benzodioxol-5-yl)-N-[naphthalen-1-yl)methyl]methanamineComplex StructureHigher biological activity potential
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)Complex tricyclic structureDiverse pharmacological effects

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGPPSMCRKGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-27-3
Record name (1,3-dioxaindan-5-ylmethyl)(methyl)amine
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Record name 3,4-Methylenedioxy-N-methylbenzylamine
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